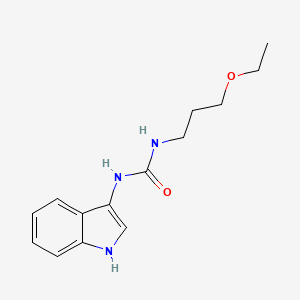

1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea

Description

Significance of the Indole (B1671886) Scaffold in Bioactive Natural Products and Pharmaceuticals

The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous structural motif found in a vast array of bioactive natural products and synthetic pharmaceuticals. nih.govnih.govmdpi.com Its presence is fundamental to the biological activity of numerous compounds, underscoring its importance as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov The indole ring system's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind to a wide range of biological targets with high affinity. researchgate.net

The therapeutic applications of indole-containing compounds are remarkably diverse, spanning multiple disease areas. mdpi.com Notable examples include the anti-inflammatory drug indomethacin, the anti-migraine agent sumatriptan, and a multitude of anti-cancer agents. mdpi.com The structural versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. researchgate.net This adaptability has made the indole scaffold a focal point for the development of novel therapeutic agents targeting a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders. mdpi.com

Importance of the Urea (B33335) Moiety in Drug Discovery and Pharmacologically Active Compounds

The urea moiety is another critical functional group in the arsenal of medicinal chemists. nih.govresearchgate.net Its defining characteristic is its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules such as proteins and enzymes. nih.govresearchgate.net This hydrogen bonding capability is a key determinant of a drug's binding affinity and selectivity for its target. nih.gov

Rationale for Investigating Indole-Urea Hybrid Compounds as Potential Therapeutic Agents

The rationale for designing and investigating indole-urea hybrid compounds like 1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea stems from the principle of molecular hybridization. This strategy aims to combine the recognized pharmacophoric features of both the indole scaffold and the urea moiety into a single molecule. The goal is to create a new chemical entity with potentially synergistic or novel biological activities that are not observed with the individual components alone.

By linking the indole ring to a urea functional group, researchers can explore new chemical space and target biological pathways in innovative ways. The indole portion can provide a structural anchor for binding to a specific protein pocket, while the urea moiety can form crucial hydrogen bond interactions to enhance binding affinity and specificity. This combination has been explored in the development of inhibitors for various enzymes, such as kinases and histone deacetylases, which are important targets in cancer therapy. The modular nature of these hybrids allows for systematic structural modifications to optimize their pharmacological properties.

Overview of Current Research Landscape and Objectives for this compound

While the broader class of indole-urea hybrids has been the subject of considerable research, specific and detailed studies on this compound are not extensively documented in publicly available scientific literature. Its existence is confirmed in chemical databases such as PubChem, which provides basic information about its molecular formula (C14H19N3O2) and structure. nih.gov

The objectives for investigating this particular compound likely fall within the broader goals of exploring the structure-activity relationships (SAR) of indole-urea hybrids. Researchers would aim to understand how the specific ethoxypropyl substituent on the urea nitrogen and the placement of the urea linkage at the 3-position of the indole ring influence its biological activity. The current research landscape for similar compounds suggests that potential therapeutic applications could include anticancer, anti-inflammatory, or antimicrobial activities. Further research would be necessary to synthesize, characterize, and biologically evaluate this compound to determine its specific pharmacological profile and therapeutic potential. The investigation of this and similar molecules contributes to the fundamental understanding of how to design effective and selective therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-2-19-9-5-8-15-14(18)17-13-10-16-12-7-4-3-6-11(12)13/h3-4,6-7,10,16H,2,5,8-9H2,1H3,(H2,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFOVIDSQWMHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)NC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Ethoxypropyl 3 1h Indol 3 Yl Urea and Its Analogs

Retrosynthetic Analysis of the 1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea Structure

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The most logical disconnection is at the C-N bonds of the urea (B33335) moiety. This leads to two primary precursor fragments: a 3-aminoindole derivative and a synthon for the 3-ethoxypropylamino group.

Primary Disconnection:

Route A: Disconnection of the N-C(O) bond suggests 3-aminoindole and 3-ethoxypropyl isocyanate as key intermediates. This is a common and efficient method for urea formation.

Route B: An alternative disconnection points to indole (B1671886) and a 3-ethoxypropylaminocarbonyl synthon. This approach is generally less direct.

Focusing on the more plausible Route A, the synthesis of the two key intermediates, 3-aminoindole and 3-ethoxypropyl isocyanate, becomes the central challenge. The synthesis of 3-ethoxypropyl isocyanate can be readily achieved from 3-ethoxypropylamine (B153944), a commercially available starting material. The synthesis of the 3-aminoindole core, however, is more complex due to the potential instability of this intermediate. nih.govbohrium.com

Established Synthetic Routes for Indole Derivatives

The indole scaffold is a ubiquitous feature in pharmaceuticals and natural products, leading to the development of numerous synthetic methods for its construction and functionalization.

The synthesis of the indole nucleus can be achieved through various classical named reactions as well as more modern, often metal-catalyzed, methodologies.

Classical Methods:

One of the most well-known methods is the Fischer indole synthesis , which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While versatile, this method can have limitations regarding the substitution patterns on the indole ring. Other classical approaches include the Leimgruber-Batcho, Bartoli, and Madelung syntheses , each offering different advantages in terms of starting materials and achievable substitution patterns.

Contemporary Methods:

More recent developments in indole synthesis often involve transition-metal catalysis, providing milder reaction conditions and broader functional group tolerance. These methods include palladium-catalyzed Larock indole synthesis and copper-catalyzed approaches. Environmentally friendly methods utilizing microwave irradiation or green catalysts have also been developed to enhance the efficiency and sustainability of indole synthesis. unmc.edu

Table 1: Comparison of Selected Indole Synthesis Methods

| Method | Precursors | Conditions | Advantages | Disadvantages |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst, Heat | Widely applicable, well-established | Can lack regioselectivity, harsh conditions |

| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene derivative | Multi-step | High yielding, good for substituted indoles | Requires specific starting materials |

| Bartoli Indole Synthesis | Nitroarene, Vinyl Grignard reagent | Grignard reaction | Access to sterically hindered indoles | Requires Grignard-compatible substrates |

| Larock Indole Synthesis | o-Haloaniline, Alkyne | Palladium catalyst | High atom economy, good functional group tolerance | Catalyst cost and sensitivity |

The functionalization of the pre-formed indole core is a common strategy for introducing desired substituents. The indole ring has two primary sites of reactivity: the N1 position and the C3 position. The inherent nucleophilicity of the C3 position makes it prone to electrophilic substitution.

Direct amination at the C3 position to form the crucial 3-aminoindole precursor is a significant synthetic challenge due to the instability of the resulting product, which is susceptible to oxidation. nih.govbohrium.com However, several strategies have been developed to overcome this, often involving the use of protected amine equivalents or in situ trapping of the 3-aminoindole intermediate. nih.govsci-hub.se For instance, methods for the direct and selective C-H amidation of indoles at the C3 position have been reported, providing a direct entry to 3-aminoindole derivatives. mdpi.com

The N1 position can also be functionalized, typically under basic conditions, to introduce various substituents. This allows for the synthesis of N-substituted indole analogs.

General Synthetic Methods for Urea Derivatives

The formation of the urea linkage is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. A variety of methods exist, ranging from classical approaches using highly reactive reagents to more modern, safer, and environmentally benign alternatives.

The most traditional method for urea synthesis involves the reaction of an amine with phosgene (B1210022) (COCl₂). This reaction proceeds through an isocyanate intermediate, which then reacts with a second amine to form the urea. Due to the high toxicity of gaseous phosgene, safer, solid phosgene equivalents have been developed.

Triphosgene (B27547) , a crystalline solid, is a widely used substitute that generates phosgene in situ. This allows for easier handling and controlled reaction conditions. organic-chemistry.org The reaction of an amine with triphosgene in the presence of a base generates an isocyanate, which can then be reacted with another amine to form an unsymmetrical urea. organic-chemistry.org

Another common phosgene equivalent is carbonyldiimidazole (CDI) . CDI is a stable, crystalline solid that reacts with amines to form an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to yield the urea. This method avoids the use of highly toxic reagents and is often preferred for its mild reaction conditions.

Growing environmental concerns have spurred the development of greener alternatives for urea synthesis that avoid hazardous reagents like phosgene and its equivalents.

One prominent green approach utilizes carbon dioxide (CO₂) as a C1 building block . researchgate.net This method involves the reaction of amines with CO₂ under various catalytic conditions to form carbamic acids or their salts, which can then be dehydrated to form ureas. While conceptually attractive, this method often requires high pressures and temperatures.

Other alternative methods include the Curtius rearrangement of acyl azides to form isocyanates, which can then be trapped by amines. researchgate.net Additionally, the reaction of amines with carbamates, such as phenyl carbamates, offers a milder route to ureas. The development of catalytic, atom-economical methods for urea synthesis remains an active area of research.

Table 2: Comparison of Urea Synthesis Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Phosgene-Based | Amine, Phosgene/Triphosgene | Base, Inert solvent | Highly efficient, versatile | Use of highly toxic reagents |

| CDI-Based | Amine, Carbonyldiimidazole | Mild, Room temperature | Safer than phosgene, good yields | Stoichiometric use of CDI |

| CO₂-Based | Amine, Carbon Dioxide | Catalyst, High pressure/temperature | Green C1 source, sustainable | Requires forcing conditions |

| Curtius Rearrangement | Carboxylic acid, Azide source, Amine | Multi-step | Avoids phosgene, versatile | Use of potentially explosive azides |

Proposed Synthetic Strategies for this compound

The synthesis of this compound can be envisioned through a convergent synthesis, primarily involving the formation of the urea linkage between a 3-aminoindole precursor and a 3-ethoxypropyl isocyanate equivalent. The key challenge lies in the preparation and handling of the 3-aminoindole intermediate, which can be unstable. nih.gov

One plausible synthetic route is outlined below:

Step 1: Synthesis of 3-Aminoindole

A reliable method for the preparation of unprotected 3-aminoindoles is crucial. A two-step process starting from the corresponding indole can be employed. nih.gov This involves a reaction with nitrostyrene (B7858105) to form a spiro[indole-3,5′-isoxazole], which is then converted to 3-aminoindole using hydrazine (B178648) hydrate, often with microwave assistance to improve yields and reduce reaction times. nih.gov

Step 2: Formation of the Urea Moiety

The urea functionality is typically formed by the reaction of an amine with an isocyanate. rsc.org In this proposed synthesis, 3-aminoindole would be reacted with 3-ethoxypropyl isocyanate. The isocyanate can be generated in situ from 3-ethoxypropylamine and a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) to avoid handling of the toxic isocyanate directly. nih.gov

An alternative approach involves the use of a Curtius rearrangement of a corresponding acyl azide, which can be prepared from 3-ethoxypropanoic acid. This method provides a pathway to the isocyanate under milder conditions.

The following table summarizes a proposed synthetic pathway:

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Formation of spiro[indole-3,5′-isoxazole] | Indole, nitrostyrene, phosphorous acid | 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] |

| 2 | Conversion to 3-aminoindole | Spiro[indole-3,5′-isoxazole], hydrazine hydrate, microwave irradiation | 3-Aminoindole |

| 3 | Formation of 3-ethoxypropyl isocyanate | 3-Ethoxypropylamine, triphosgene (or CDI) | 3-Ethoxypropyl isocyanate |

| 4 | Urea Formation | 3-Aminoindole, 3-ethoxypropyl isocyanate, aprotic solvent (e.g., THF, DCM) | This compound |

Design and Synthesis of Structurally Related Analogs for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental in medicinal chemistry to understand how structural modifications of a lead compound affect its biological activity. nih.gov For this compound, analogs can be designed by systematically altering three main components: the indole ring, the urea linker, and the ethoxypropyl side chain.

Modifications of the Indole Ring:

Substituents can be introduced at various positions of the indole nucleus (e.g., C-2, C-5, C-6) to probe the effects of electronics and sterics. For instance, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can be incorporated. mdpi.com

Modifications of the Urea Linker:

The urea moiety itself can be modified. For example, one or both of the N-H protons can be replaced with alkyl groups (e.g., methyl) to investigate the role of hydrogen bonding. nih.gov Isosteric replacements, such as a thiourea (B124793) or guanidinium (B1211019) group, can also be explored.

Modifications of the Ethoxypropyl Side Chain:

The length of the alkyl chain can be varied (e.g., ethoxyethyl, ethoxybutyl) to assess the impact of chain length on activity. The ether oxygen can be replaced with other functionalities, such as an amine or a sulfide, or its position can be altered.

The synthesis of these analogs would follow similar synthetic strategies as outlined for the parent compound, utilizing appropriately substituted starting materials.

The table below presents a selection of designed analogs for SAR studies:

| Analog ID | Modification Site | Structural Change | Rationale for Design |

| A-1 | Indole Ring (C-5) | Introduction of a fluoro group | To investigate the effect of an electron-withdrawing group on the indole ring. |

| A-2 | Indole Ring (C-2) | Introduction of a methyl group | To explore the steric tolerance at the C-2 position of the indole. |

| B-1 | Urea Linker | N-methylation of the indole-attached nitrogen | To probe the importance of the N-H bond for hydrogen bonding interactions. |

| C-1 | Ethoxypropyl Chain | Replacement of the ether oxygen with a sulfur atom | To study the effect of changing the heteroatom in the side chain. |

| C-2 | Ethoxypropyl Chain | Shortening of the alkyl chain to an ethoxyethyl group | To evaluate the influence of side-chain length and flexibility. |

Stereochemical Control and Purity Considerations in Indole-Urea Synthesis

While this compound is an achiral molecule, stereochemistry can become a critical aspect in the synthesis of its analogs if chiral centers are introduced. For example, substitution on the propyl chain could create a stereocenter. In such cases, enantioselective synthesis would be necessary to obtain stereoisomerically pure compounds, which is often crucial for biological activity. rsc.orgnih.gov

Strategies for stereochemical control could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. researchgate.netacs.org For instance, a chiral derivative of 3-ethoxypropylamine could be used to generate a single enantiomer of the final product.

Purity is of paramount importance in the synthesis of compounds intended for biological evaluation. Impurities can lead to erroneous biological data. Standard purification techniques such as column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final compounds.

The purity and structural integrity of the synthesized compounds are confirmed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Modern Techniques for Reaction Optimization and Scale-Up (e.g., Microwave-Assisted Synthesis, Continuous Flow)

Modern synthetic techniques can offer significant advantages over traditional batch methods in terms of reaction times, yields, and scalability. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. nih.gov This technique has been successfully applied to various steps in the synthesis of indoles and ureas, including the formation of the indole ring and the urea linkage. nih.govrsc.org Microwave-assisted synthesis often leads to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating. mdpi.com

Continuous Flow Synthesis:

Continuous flow chemistry involves pumping reagents through a network of tubes or microreactors where the reaction takes place. researchgate.netnih.gov This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org For the synthesis of indole-urea derivatives, continuous flow can be particularly advantageous for handling unstable intermediates, such as isocyanates, which can be generated and consumed in situ, thereby improving safety and efficiency. researchgate.net Continuous flow systems are also readily scalable by simply running the system for a longer duration or by using parallel reactors.

The following table compares traditional and modern synthetic approaches for the synthesis of indole-urea derivatives:

| Feature | Traditional Batch Synthesis | Microwave-Assisted Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |

| Energy Efficiency | Generally lower | Higher | High, due to efficient heat transfer |

| Scalability | Can be challenging | Limited by microwave cavity size | Readily scalable |

| Safety | Handling of unstable intermediates can be hazardous | Improved safety due to smaller reaction volumes | Enhanced safety through in situ generation and consumption of hazardous reagents |

| Process Control | Less precise control over reaction parameters | Good temperature and pressure control | Excellent control over all reaction parameters |

Computational Chemistry and Molecular Modeling of Indole Urea Systems

The indole (B1671886) nucleus and urea (B33335) functionality are prominent scaffolds in medicinal chemistry, recognized for their diverse biological activities. researchgate.net The compound 1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea combines these two important pharmacophores. Computational chemistry and molecular modeling serve as powerful tools to investigate the properties, interactions, and potential therapeutic applications of such indole-urea systems. These in silico methods provide deep insights at the molecular level, guiding the rational design and optimization of new drug candidates.

Structure Activity Relationship Sar and Lead Optimization Strategies for Indole Urea Compounds

Impact of Substitutions on the Indole (B1671886) Ring (e.g., Position and Nature of Substitution on N1, C3)

The indole nucleus is a key pharmacophore, and substitutions on this ring system can dramatically influence the compound's interaction with its biological target. The electronic properties and steric profile of the indole ring can be modulated by introducing various substituents at different positions.

The C3 and C2 positions of the indole ring are the most electronically favored for electrophilic substitution. nih.gov However, for many indole-urea compounds, the urea (B33335) moiety is attached at the C3 position, making other positions on the ring, particularly on the benzene (B151609) portion and the N1 nitrogen, critical for modulating activity.

Research on various indole derivatives has demonstrated clear SAR trends:

N1 Position: Substitution at the N1 position of the indole ring has been shown to cause significant differences in biological activity. nih.gov For example, the introduction of a methyl group at N1 can disrupt the planarity of the urea derivative, which may enhance water solubility by reducing crystal packing energy. clearsynth.com

Benzene Ring Positions (C4-C7): The nature and position of substituents on the fused benzene ring are critical for potency. In one study on indole derivatives as CysLT1 antagonists, it was found that substitution at position 4 was the least favorable for activity. clearsynth.com Conversely, methoxy (B1213986) group substitutions at position 7 were the most favorable. clearsynth.com Furthermore, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. clearsynth.com In another series of compounds targeting the benzodiazepine (B76468) receptor, the affinity of derivatives with a chloro or nitro group at the 5-position was significantly improved by adding hydroxyl or methoxy substituents on a separate phenyl ring within the side chain. researchgate.net

These findings highlight that both the electronic nature (e.g., electron-donating vs. electron-withdrawing) and the position of the substituent are pivotal in determining the binding affinity of indole-based compounds.

| Compound ID | Indole Ring Substitution | Target | Activity (IC₅₀) |

| 17d | 5-Fluoro | CysLT1 | Potent |

| 17g | 5-Chloro | CysLT1 | Less potent than 17d |

| 17c, 17d, 17e, 17f | Substitution at C4 | CysLT1 | Least favorable activity |

| 17i, 17j, 17k | Methoxy group at C7 | CysLT1 | Most favorable activity |

| 17k | 7-Methoxy (and other moieties) | CysLT1 | 0.0059 µM |

| 17k | 7-Methoxy (and other moieties) | CysLT2 | 15 µM |

This table presents a summary of findings on the impact of indole ring substitutions on the activity of certain derivatives against Cysteinyl-leukotriene (CysLT) receptors, based on data from Chen et al. clearsynth.com

Influence of the Ethoxypropyl Side Chain on Binding Affinity and Selectivity

The ethoxypropyl chain is a flexible, lipophilic group containing an ether linkage. Its characteristics are expected to influence binding in several ways:

Hydrophobic Interactions: The alkyl portion of the chain is well-suited to interact with hydrophobic pockets in a protein binding site. The length of the chain (a three-carbon propyl linker) is often a critical determinant of potency, suggesting it is optimized to span the distance to a specific hydrophobic region.

Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with a hydrogen bond donor residue (e.g., the hydroxyl group of a serine, threonine, or tyrosine) in the binding site.

Conformational Flexibility: The flexibility of the propyl chain allows the entire moiety to adopt an optimal conformation to fit within the binding pocket, maximizing favorable interactions.

In related structures, modifications to such side chains have been shown to significantly impact activity. For instance, in a series of soluble epoxide hydrolase (sEH) inhibitors, the nature of aliphatic moieties on the urea nitrogen was shown to affect solubility and self-association properties. clearsynth.com The optimization of this side chain is a key strategy for improving a compound's affinity and selectivity for its intended target.

Role of the Urea Linker in Ligand-Target Interactions and Conformational Flexibility

The urea moiety (-NH-CO-NH-) is a cornerstone of the indole-urea scaffold and is fundamental to its biological activity. Its primary role is to act as a rigid and effective hydrogen-bonding unit, anchoring the ligand to the target protein. clearsynth.comnih.gov

The key features of the urea linker include:

Hydrogen Bonding: The urea group has two N-H groups that serve as hydrogen bond donors and a carbonyl oxygen (C=O) that acts as a hydrogen bond acceptor. nih.gov This allows it to form multiple, stable hydrogen bonds with amino acid residues in a protein's binding site. For example, in the binding of the VEGFR-2 inhibitor sorafenib, the urea functionality establishes crucial hydrogen bonds with glutamate (B1630785) and aspartate residues in the kinase binding pocket. bldpharm.com This donor-acceptor capability is a primary element of its molecular recognition and bioactivity. clearsynth.com

Structural Rigidity and Planarity: The urea functionality possesses a degree of conformational restriction due to electron delocalization from the nitrogen atoms to the carbonyl group. clearsynth.com This imparts a degree of planarity to the linker, which helps to properly orient the attached indole ring and side chain for optimal interaction with the target.

Ligand-Target Stabilization: The hydrogen bonds formed by the urea linker are critical for stabilizing the drug-receptor complex. clearsynth.com The ability of urea to form these directed interactions often makes it a central component in the design of potent enzyme inhibitors and receptor antagonists. Quantum chemical studies have also explored the interactions between urea and aromatic systems like indole. amanote.com

The urea linker's capacity for strong and specific hydrogen bonding interactions makes it an indispensable component for achieving high-affinity binding in many indole-urea compounds.

Strategic Modifications for Enhanced Potency, Selectivity, and Biological Stability

Lead optimization is a critical process in drug discovery that involves systematically modifying a compound's structure to improve its therapeutic properties. For indole-urea scaffolds, several strategic modifications can be employed to enhance potency, selectivity, and metabolic stability.

Improving Potency and Selectivity: Potency can be enhanced by introducing functional groups that form additional favorable interactions with the target. For example, designing analogues of the indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor epacadostat (B560056) by introducing various urea-containing side chains led to a compound with superior inhibitory potency. researchgate.net Selectivity can be achieved by exploiting differences in the binding sites of related proteins. If a target has a specific hydrophobic pocket, extending or modifying a side chain to fit that pocket can increase selectivity over off-target proteins that lack this feature.

Enhancing Biological Stability and Pharmacokinetics: A common issue with drug candidates is rapid metabolism by enzymes such as cytochrome P450s. Strategic modifications can block these metabolic pathways. For instance, introducing fluorine atoms at metabolically labile positions can prevent hydroxylation, thereby increasing the compound's half-life. Furthermore, modifying substituents can improve pharmacokinetic parameters. In one study, replacing an adamantyl group with an aryl group in a series of 1,3-disubstituted ureas led to substantial improvements in oral bioavailability and maximum plasma concentration (Cmax). mdpi.com

Modulating Physicochemical Properties: Properties like solubility can be fine-tuned. The introduction of polar groups or the disruption of molecular planarity can enhance aqueous solubility, which is often crucial for oral absorption. clearsynth.com

These modifications are guided by SAR data and computational modeling to rationally design next-generation compounds with superior drug-like properties.

Rational Design of Multi-Targeted Agents Incorporating Indole-Urea Scaffolds

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways, making it beneficial to design drugs that can interact with more than one target. The indole-urea scaffold is well-suited for the rational design of such multi-target directed ligands (MTDLs) due to its modular nature, allowing for the combination of different pharmacophores. bldpharm.com

The indole core is a versatile and privileged scaffold in medicinal chemistry, known for its ability to participate in various biological interactions. The urea linker provides a stable and reliable anchor point. By combining the indole-urea core with other pharmacophoric elements, researchers can design agents that inhibit multiple targets.

Examples of this strategy include:

Dual Kinase/Receptor Inhibitors: Researchers have used docking studies to design aryl urea scaffolds as potential multi-target inhibitors of both VEGFR-2 (a kinase) and PD-L1 (an immune checkpoint protein). bldpharm.com The design was based on the structures of known inhibitors for each target, combining key features into a single molecule.

Treating Neurodegenerative Diseases: Indole hybrids are being designed as MTDLs for Alzheimer's disease. This approach aims to create compounds that can, for instance, inhibit cholinesterase while also preventing β-amyloid aggregation, addressing multiple facets of the disease's pathology.

This rational design approach leverages structural information from different targets to create a single chemical entity capable of modulating multiple nodes in a disease network, potentially leading to more effective therapies. bldpharm.com

Potential Preclinical Therapeutic Applications of Indole Urea Derivatives

Central Nervous System (CNS) Disorders (e.g., Pain, Depression, Neurodegenerative Diseases)

The indole (B1671886) nucleus is a cornerstone of neuropharmacology, being an integral part of neurotransmitters like serotonin. This has spurred the investigation of indole derivatives for a variety of CNS disorders. Urea-based compounds have also demonstrated significant potential in this area.

Certain urea (B33335) derivatives have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling. For instance, the urea-containing compound A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea] has been shown to be a potent and selective TRPV1 antagonist that effectively reduces capsaicin-induced mechanical hyperalgesia and demonstrates efficacy in models of inflammatory and postoperative pain. nih.gov This suggests that indole-urea scaffolds could be explored for novel analgesic agents.

In the context of neurodegenerative diseases such as Alzheimer's, indole derivatives are of significant interest. For example, the indole-3-carbinol (B1674136) derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, has been found to inhibit glutamate (B1630785) release in rat cerebrocortical nerve terminals by modulating Ca2+ channels and related signaling pathways. researchgate.net Another study highlighted a different indole derivative, 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide, as a potential neuroprotectant for Alzheimer's disease, with its activity linked to mitochondrial complex I. nih.gov These findings underscore the potential for indole-based compounds to offer neuroprotective effects.

Table 1: Examples of Indole and Urea Derivatives with Potential CNS Applications

| Compound Class/Example | Target/Mechanism | Potential Application | Reference |

|---|---|---|---|

| Urea Derivatives (e.g., A-425619) | TRPV1 Receptor Antagonism | Pain Relief | nih.gov |

| Indole-3-Carbinol Derivatives | Inhibition of Glutamate Release | Neuroprotection | researchgate.net |

| Indole-based amides | Neuroprotection via Mitochondrial Complex I | Alzheimer's Disease | nih.gov |

Inflammatory and Autoimmune Diseases

The anti-inflammatory potential of indole and urea derivatives is a significant area of preclinical research. A key target in this domain is the soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxy fatty acids.

Research has shown that 1,3-disubstituted ureas can act as potent inhibitors of sEH. For example, 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have demonstrated the ability to reduce hyperalgesia in a carrageenan-induced inflammatory pain model, highlighting their anti-inflammatory potential. nih.gov Furthermore, replacing the adamantyl group in some urea-based sEH inhibitors with a substituted phenyl group has been shown to improve their pharmacokinetic profile and enhance their anti-inflammatory effects in murine models. nih.gov

Additionally, certain indole-urea derivatives have been developed as selective agonists of the formyl peptide receptor 2 (FPR2), a G protein-coupled receptor that plays a critical role in inflammatory responses. nih.gov The compound (S)-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide is a lead agonist in this class, suggesting a pathway for resolving pathological inflammatory reactions. nih.govnih.gov

Table 2: Indole-Urea Derivatives with Anti-Inflammatory Potential

| Compound/Derivative Class | Mechanism of Action | Therapeutic Target | Reference |

|---|---|---|---|

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) Inhibition | Inflammatory Pain | nih.gov |

| Substituted Phenyl-Urea Derivatives | Soluble Epoxide Hydrolase (sEH) Inhibition | Inflammation | nih.gov |

| 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides | Formyl Peptide Receptor 2 (FPR2) Agonism | Inflammatory Reactions | nih.govnih.gov |

Oncological Research (e.g., Anticancer Activity, Tubulin Polymerization Inhibition, Bcl-2 Inhibition)

The indole-urea scaffold is prominent in the design of novel anticancer agents due to its ability to interact with various oncological targets.

Anticancer Activity and Tubulin Polymerization Inhibition: Many indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer candidates. Arylthioindoles and aroylindoles, for example, bind to the colchicine (B1669291) site on β-tubulin, leading to mitotic arrest and apoptosis. nih.gov Similarly, certain pyrrole (B145914) derivatives with a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety, structurally related to the indole core, are potent inhibitors of tubulin polymerization and cancer cell growth. nih.gov Some 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs have also been synthesized and shown to have significant anticancer activity against various cancer cell lines, with molecular docking studies suggesting tubulin as a potential target. mdpi.com

Bcl-2 Inhibition: The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis and a validated target for cancer therapy. Indole-based compounds have been designed as inhibitors of Bcl-2. By incorporating pharmacophoric moieties like amide, biphenyl, and sulphonamide, researchers have developed indole derivatives that can enhance inhibitory activity against Bcl-2, and in some cases, also against the related Mcl-1 protein. mdpi.com

Table 3: Oncological Applications of Indole-Urea and Related Derivatives

| Compound/Derivative Class | Mechanism of Action | Specific Target | Potential Application | Reference |

|---|---|---|---|---|

| Arylthioindoles | Tubulin Polymerization Inhibition | β-tubulin (Colchicine Site) | Anticancer | nih.gov |

| Aroylindoles | Tubulin Polymerization Inhibition | β-tubulin (Colchicine Site) | Anticancer | nih.gov |

| Pyrrole Derivatives | Tubulin Polymerization Inhibition | β-tubulin | Anticancer | nih.gov |

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl ureas | Anticancer Activity | Tubulin, EGFR | Anticancer | mdpi.com |

| Indole-based Hybrids | Bcl-2 Inhibition | Bcl-2 Protein | Apoptosis Induction in Cancer | mdpi.com |

Metabolic and Endocrine Disorders (e.g., Antidiabetic, NAMPT Activation)

The modulation of metabolic pathways is another promising area for indole-urea derivatives. One notable target is nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.

Certain urea-class compounds have been identified as NAMPT activators. nih.gov The structure of these activators often includes a pyridine-like nitrogen, which appears to be crucial for their activity. The binding mode of these benzyl (B1604629) urea NAMPT ligands is unique and contributes to their activating function. nih.gov This line of research suggests that appropriately designed indole-urea derivatives could have potential applications in metabolic disorders where enhancing NAMPT activity is beneficial.

Antimicrobial and Antiviral Applications

The indole and urea moieties are also found in compounds with significant antimicrobial and antiviral properties.

A study on new urea derivatives demonstrated that compounds like 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea exhibit selective and potent inhibition against Acinetobacter baumannii. nih.gov This highlights the potential for urea-based compounds in developing new antibacterial agents.

In the realm of antiviral research, certain 1,3,3-trisubstituted ureas have been tested as inhibitors of RNA viruses, showing activity that could make them potential agents against viruses like SARS-CoV and HIV-1. researchgate.net Furthermore, indole derivatives have also been investigated for their antimicrobial properties. For instance, a series of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 4: Antimicrobial and Antiviral Potential of Indole-Urea Derivatives

| Compound/Derivative Class | Activity | Target Organism/Virus | Reference |

|---|---|---|---|

| Adamantanyl-phenyl ureas | Antibacterial | Acinetobacter baumannii | nih.gov |

| 1,3,3-Trisubstituted ureas | Antiviral | RNA Viruses (e.g., SARS-CoV, HIV-1) | researchgate.net |

| 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indoles | Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | nih.gov |

Conclusion and Future Directions in Indole Urea Research

Summary of Current Preclinical Understandings and Knowledge Gaps

The indole-urea scaffold has been identified as a versatile backbone for the design of novel therapeutic agents, demonstrating a wide array of biological activities. mdpi.com Preclinical studies have primarily focused on their potential as anticancer, antimicrobial, and enzyme inhibitory agents. researchgate.netmdpi.comnih.gov

Current Understandings:

Anticancer Potential: A significant body of research has explored indole-urea derivatives as anticancer agents. researchgate.net These compounds have been shown to target various cancer cell lines, including colon, breast, and renal cancer. researchgate.net The proposed mechanisms of action often involve the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival. researchgate.net

Enzyme Inhibition: The urea (B33335) moiety is adept at forming hydrogen bonds, making it an excellent candidate for interacting with the active sites of enzymes. nih.gov This has led to the development of indole-urea compounds as inhibitors of enzymes like urease, which is implicated in infections by Helicobacter pylori. nih.gov

Antimicrobial Activity: Several indole-urea derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. mdpi.comresearchgate.net Some compounds have shown promising growth inhibition, particularly against multidrug-resistant bacteria like Acinetobacter baumannii. mdpi.comresearchgate.net

Knowledge Gaps:

Despite the promising preliminary findings, significant knowledge gaps remain in the preclinical understanding of many indole-urea compounds.

Lack of Comprehensive Pharmacokinetics: For many analogues, detailed absorption, distribution, metabolism, and excretion (ADME) data are scarce. Understanding the pharmacokinetic profiles is crucial for predicting a compound's behavior in a biological system. frontiersin.org

Limited Toxicological Profiling: Comprehensive toxicity studies are often lacking in early-stage research. A thorough understanding of a compound's potential toxicity is essential for its progression towards clinical trials. metabolon.comnih.gov

Mechanism of Action: While biological activity is often reported, the precise molecular mechanism of action for many indole-urea derivatives remains to be fully elucidated.

In Vivo Efficacy: A large portion of the existing research is based on in vitro studies. More extensive in vivo studies in relevant animal models are needed to validate the therapeutic potential of these compounds.

Challenges in the Preclinical Development of Novel Indole-Urea Compounds

The journey of a novel indole-urea compound from synthesis to potential clinical application is fraught with challenges that are common in drug development.

Synthesis and Optimization: While general synthetic routes for indole-urea derivatives are established, the synthesis of specific analogues with desired substitutions can be challenging and may require multi-step processes. nih.govorganic-chemistry.orgopenmedicinalchemistryjournal.com Optimizing the synthesis for yield, purity, and cost-effectiveness is a significant hurdle.

Physicochemical Properties: Solubility and permeability are critical determinants of a drug's bioavailability. nih.gov Indole-urea compounds, due to their often-aromatic nature, can exhibit poor aqueous solubility, which can hinder their preclinical development. nih.gov Strategies to improve solubility, such as the introduction of polar functional groups or the use of formulation technologies, are often necessary. nih.gov

Metabolic Stability: The metabolic stability of a compound determines its half-life in the body. Rapid metabolism can lead to low bioavailability and reduced efficacy. Preclinical studies need to assess the metabolic stability of indole-urea derivatives and identify potential metabolic liabilities.

Target Selectivity: Achieving high selectivity for the intended biological target while minimizing off-target effects is a major challenge in drug design. Poor selectivity can lead to unwanted side effects and toxicity.

Predictive Preclinical Models: The translation of findings from preclinical models to human clinical outcomes is not always straightforward. The development and use of more predictive animal and in vitro models that accurately mimic human disease are crucial for the successful development of new drugs.

Emerging Trends in Medicinal Chemistry and Compound Optimization for Indole-Urea Scaffolds

To address the challenges in preclinical development, medicinal chemists are employing a range of modern strategies to optimize the properties of indole-urea scaffolds.

Structure-Based Drug Design (SBDD): With the increasing availability of 3D structures of biological targets, SBDD is becoming an invaluable tool. Molecular docking studies can predict the binding modes of indole-urea compounds within the active site of a target protein, guiding the design of more potent and selective inhibitors. mdpi.com

Computational Modeling and In Silico Screening: Computational tools are being used to predict the ADME/Tox properties of virtual compounds before they are synthesized. This in silico screening helps in prioritizing compounds with more favorable drug-like properties, thereby reducing the time and cost of preclinical development. nih.gov

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. This can be a more efficient way to explore the chemical space around a target.

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. rsc.org For instance, replacing a metabolically labile group with a more stable one can enhance a compound's half-life.

The table below presents a selection of indole-urea derivatives and related compounds that have been investigated in preclinical studies, highlighting their diverse biological activities.

| Compound Name | Biological Activity | Key Findings |

| Indole (B1671886)–piperidine hybrids bearing urea linkages | Anticancer | Showed noteworthy selectivity towards HT29 (colon cancer) cells and induced apoptosis. researchgate.net |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Antimicrobial | Demonstrated outstanding growth inhibition (94.5%) against Acinetobacter baumannii. mdpi.com |

| N-substituted indole-3-carbaldehyde oxime derivatives | Urease Inhibitors | Identified as potent urease inhibitors, potentially useful against H. pylori infections. nih.gov |

| Indole-3-sulfonamide ureido derivatives | Carbonic Anhydrase Inhibitors | Synthesized as selective inhibitors of carbonic anhydrase II. researchgate.net |

Strategic Outlook for Translational Research in Indole-Urea Chemistry and Biology

The successful translation of promising indole-urea compounds from the laboratory to clinical use requires a strategic and multidisciplinary approach.

Biomarker Development: The identification and validation of biomarkers are crucial for monitoring disease progression and the therapeutic response to a new drug. youtube.com For indole-urea compounds being developed as anticancer agents, for example, identifying biomarkers that predict which patients are most likely to respond to the treatment would be a significant advancement.

Advanced Preclinical Models: The use of more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and organoids, can provide more clinically relevant data on the efficacy and toxicity of new compounds.

Collaborative Research: Fostering collaborations between academic researchers, pharmaceutical companies, and clinicians is essential for accelerating the drug development process. youtube.com Sharing expertise and resources can help to overcome many of the challenges in translational research.

Focus on Drug-like Properties: From the earliest stages of discovery, there should be a strong emphasis on optimizing the drug-like properties of indole-urea compounds, including their solubility, metabolic stability, and safety profile. This "fail early, fail cheap" approach can help to ensure that only the most promising candidates advance to more expensive and time-consuming stages of development.

Q & A

Q. What are the optimal synthetic routes for 1-(3-ethoxypropyl)-3-(1H-indol-3-yl)urea, and how can purity be ensured?

Answer: The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamoyl chlorides. For this compound:

- Reagents: Use 3-ethoxypropylamine and 1H-indol-3-yl isocyanate in anhydrous dichloromethane (DCM) or ethanol under nitrogen .

- Coupling Agents: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) can improve yield .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity. Confirm purity via HPLC (>95%) and ¹H/¹³C NMR .

Q. How can the structure of this compound be validated experimentally?

Answer:

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Answer:

- Kinase Inhibition: Screen against protein kinase C (PKC) isoforms using fluorescence polarization assays, as indole-urea hybrids are known PKC inhibitors .

- Antimicrobial Activity: Use broth microdilution (MIC assays) against Mycobacterium tuberculosis, referencing adamantyl-urea derivatives with anti-TB activity .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

Answer:

Q. What computational strategies are effective for predicting the binding mode of this compound with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with PKC or formyl-peptide receptors (FPR2). Indole NH and urea carbonyl groups often form hydrogen bonds with catalytic lysine or aspartate residues .

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes .

- QSAR Models: Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Answer:

- Solvent Screening: Test slow evaporation in methanol, ethanol, or DCM/hexane mixtures .

- Temperature Control: Crystallize at 4°C or –20°C to slow nucleation. For challenging crystals, use seeding techniques .

- Data Collection: Collect high-resolution (<1.0 Å) data at synchrotron facilities (e.g., 100 K, λ = 0.71073 Å) .

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

- Assay Standardization: Replicate experiments using identical cell lines (e.g., ATCC-validated HeLa) and assay protocols (e.g., 48-h incubation for MTT) .

- Control Compounds: Include reference inhibitors (e.g., GF 109203X for PKC) to normalize inter-lab variability .

- Meta-Analysis: Use tools like RevMan to statistically integrate data from disparate studies, highlighting variables (e.g., solvent, concentration) causing discrepancies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.